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Cropropamide-D6

Cat. No.: B1159928
M. Wt: 246.38
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations of Stable Isotope Labeling

The utility of stable isotope labeling is grounded in well-established physicochemical principles. The introduction of deuterium (B1214612) into a molecule creates a chemically identical analog that can be differentiated by mass-sensitive analytical instruments.

Deuterium incorporation involves the synthesis of a target molecule using starting materials or reagents enriched with deuterium. The key difference between a C-H and a C-D bond is the greater mass of deuterium, which leads to a lower vibrational frequency and a stronger bond. This difference in bond energy can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect is particularly relevant in studies of drug metabolism, as it can alter the metabolic fate of a deuterated compound compared to its non-deuterated counterpart. researchgate.netjuniperpublishers.combioscientia.de

In quantitative analysis, particularly in techniques like mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS), deuterated compounds are invaluable as internal standards. researchgate.netosti.gov An ideal internal standard is a compound that is chemically identical to the analyte of interest but can be distinguished by the detector. Deuterated standards fit this requirement perfectly. When added to a sample at a known concentration, the deuterated internal standard experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the non-deuterated analyte. osti.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, correcting for variations that might otherwise compromise the results. researchgate.net

Principles of Deuterium Incorporation and Isotopic Effects

Historical Context and Evolution of Deuterated Standards in Scientific Inquiry

The use of deuterated compounds in research dates back to the mid-20th century, shortly after the discovery of deuterium by Harold Urey in 1931. Early studies in the 1960s explored the effects of deuterium substitution on the metabolism of drugs like morphine. bioscientia.de These initial investigations laid the groundwork for the broader application of deuterated molecules. Over the decades, with advancements in synthetic chemistry and the increasing sophistication of analytical instrumentation, particularly mass spectrometry, the use of deuterated standards has become routine in pharmacokinetic studies, metabolic profiling, and clinical and forensic toxicology. researchgate.netosti.gov

Significance of Cropropamide-D6 within Contemporary Research Paradigms

Cropropamide (B41957) is known as a component of the respiratory stimulant prethcamide (B10859687) and has been observed to increase locomotor activity in animal studies. caymanchem.commedchemexpress.com As a substance with potential for misuse in sports, its detection is relevant in anti-doping analyses. tsijournals.com The development of analytical methods for the accurate quantification of Cropropamide and its metabolites is therefore crucial.

While published research specifically detailing the synthesis and application of this compound is limited, its significance lies in its potential as an ideal internal standard for the quantitative analysis of Cropropamide. In forensic and anti-doping laboratories, where precise quantification is essential, the use of a deuterated standard like this compound in GC-MS or LC-MS/MS methods would be the gold standard. researchgate.nettsijournals.com It would allow for the accurate determination of Cropropamide concentrations in complex biological matrices such as urine and blood, overcoming potential matrix effects and ensuring the reliability of the analytical results.

A study on the metabolism of cropropamide in humans, which identified demethylated metabolites, highlights the need for robust analytical techniques to study its pharmacokinetic profile. nih.gov The use of this compound in such studies would enable precise quantification of the parent drug, providing more accurate data on its absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C₁₃H₁₈D₆N₂O₂

Molecular Weight

246.38

Synonyms

N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide-D6;  N-[1-(Dimethylcarbamoyl)propyl]-N-propylcrotonamide-D6;  Propylbutamide-D6

Origin of Product

United States

Synthesis and Characterization of Cropropamide D6 for Research Applications

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Cropropamide (B41957)

The synthesis of isotopically labeled compounds such as Cropropamide-D6 requires precise and efficient methods to ensure high levels of deuterium incorporation at specific molecular positions. nih.gov Modern synthetic strategies have moved beyond simple hydrogen-deuterium exchange to more sophisticated catalytic approaches that offer greater control over the labeling process. nih.goveuropa.eu

Stereospecific Deuteration Methodologies

The introduction of deuterium into a molecule can create new chiral centers. Stereospecific deuteration methods are crucial for controlling the three-dimensional arrangement of atoms in the deuterated product. nih.gov Techniques involving biocatalysis or chiral catalysts are often employed to achieve high stereoselectivity. bohrium.comannualreviews.org For amide-containing compounds like Cropropamide, methods that preserve or selectively create specific stereoisomers are highly desirable. acs.org For instance, ruthenium nanoparticles have been used for the stereospecific deuteration of various aza compounds, demonstrating conservation of enantiomeric purity even when labeling occurs near a stereogenic center. nih.gov

Regioselective Deuteration Strategies to Enhance Isotopic Stability

Regioselectivity, the control of which specific C-H bonds are deuterated, is critical for enhancing the metabolic stability of the resulting isotopologue. nih.gov The goal is to replace hydrogens at sites that are prone to metabolic oxidation. nih.gov Various catalytic systems, including those based on palladium, iridium, and ruthenium, have been developed for regioselective C-H activation and deuteration. snnu.edu.cnworktribe.com For amides, transition-metal-catalyzed methods can direct deuterium to specific positions, such as the α or β carbons relative to the amine or carbonyl group. nih.govosti.gov Attaching an acyl group to an amine nitrogen has been shown to be an effective strategy to direct deuteration and achieve high levels of deuterium incorporation. osti.gov

The following table summarizes general approaches for selective deuteration applicable to the synthesis of complex molecules like this compound.

Deuteration Strategy Catalyst/Reagent Example Key Advantages Applicable To
Stereospecific DeuterationChiral Ruthenium Nanoparticles nih.govHigh enantioselectivity, preservation of existing stereocenters.Aza compounds, molecules with chiral centers.
Regioselective C(sp³)–H DeuterationBoron-based Lewis acids / Brønsted bases nih.govTargets metabolically stable β-amino C-H bonds.N-alkylamine-based compounds, amides.
Regioselective C(sp²)–H DeuterationPalladium Acetate (Pd(OAc)₂) worktribe.comProgrammable selectivity for different positions (e.g., C2 vs. C3 in indoles).Heterocycles, aromatic systems.
PerdeuterationPlatinum on Carbon (Pt/C) osti.govHigh levels of deuterium incorporation across the entire alkyl chain.Alkyl amides/amines.

Spectroscopic and Chromatographic Confirmation of this compound Structure and Deuteration Pattern

Following synthesis, the precise structure, isotopic purity, and deuteration pattern of this compound must be unequivocally confirmed. This is achieved through a combination of high-resolution spectroscopic and chromatographic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) for Deuteration Site Verification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact locations of deuterium atoms within a molecule. europa.eu In ¹H NMR, the disappearance of a signal corresponding to a specific proton indicates successful deuteration at that site. osti.gov The choice of deuterated solvent for NMR analysis is critical to avoid interfering signals. labinsights.nlbiochromato.com

For complex molecules, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to confirm the absence of specific proton-proton correlations, further verifying the sites of deuteration. annualreviews.org The degree of deuterium incorporation can also be quantified by comparing the integrals of the remaining proton signals to an internal standard. osti.gov

Typical NMR Parameters for Deuterated Compound Analysis:

Parameter Description Purpose
Solvent Deuterated solvent (e.g., DMSO-d₆, CDCl₃) labinsights.nlTo dissolve the sample and avoid large solvent proton signals.
Spectrometer Frequency High field (e.g., 400 MHz or higher) googleapis.comProvides better signal dispersion and resolution.
Internal Standard A non-deuterated compound with a known concentration.For accurate quantification of deuterium incorporation. osti.gov
Experiment Types ¹H NMR, ¹³C NMR, 2D-COSY europa.euannualreviews.orgTo identify which protons have been replaced by deuterium and confirm the overall structure.

Advanced Mass Spectrometry for Isotopic Purity and Distribution Analysis

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are essential for determining the isotopic purity and distribution of this compound. almacgroup.compitt.edu These methods can resolve the mass difference between the unlabeled compound and its various deuterated isotopologues. almacgroup.com

By analyzing the mass spectrum, researchers can determine the percentage of molecules that contain the desired number of deuterium atoms (in this case, six). The observed isotopic distribution is compared to the theoretically calculated distribution to confirm the success of the labeling. pitt.edunih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the deuterated compound from any impurities before mass analysis, ensuring accurate quantification. almacgroup.com

Assessment of Isotopic Enrichment and Radiochemical Purity of this compound

The final step in the characterization of this compound is the quantitative assessment of its isotopic enrichment and, if applicable, its radiochemical purity.

Isotopic enrichment refers to the abundance of the deuterium isotope in the final product. chemmethod.com This is a critical parameter, as high enrichment is often necessary for the intended research applications. nih.gov Isotope Dilution Mass Spectrometry is a powerful method for accurately determining the concentration and isotopic composition of an analyte. osti.gov This technique involves spiking the sample with a known amount of a certified isotopic standard.

Radiochemical purity is a measure of the extent to which a radioactive product is in the desired chemical form. While this compound is a stable isotope-labeled compound, the principles of purity assessment are analogous. The purity is typically determined using chromatographic methods like HPLC, coupled with a suitable detector. For radiolabeled compounds, this would involve a radioactivity detector, while for stable isotope-labeled compounds, a mass spectrometer is the detector of choice. The goal is to ensure that the vast majority of the signal corresponds to the this compound molecule and not to any chemical impurities or isotopologues with an incorrect number of deuterium atoms. The chemical purity of the enriched target material is also a crucial factor, often verified by techniques like Particle-Induced X-ray Emission (PIXE). chemmethod.com

Analytical Methodologies Employing Cropropamide D6 As a Stable Isotope Internal Standard

Principles of Internal Standard Utilization in Quantitative Analysis

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. numberanalytics.combioanalysis-zone.com The fundamental principle of using an internal standard is to correct for variations that can occur during sample preparation and instrumental analysis. numberanalytics.comscioninstruments.com By comparing the response of the analyte of interest to the response of the internal standard, a more accurate and precise quantification can be achieved. numberanalytics.com Stable isotope-labeled (SIL) compounds, such as Cropropamide-D6, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their unlabeled counterparts. acanthusresearch.comresearchgate.net

Correction for Matrix Effects and Ion Suppression/Enhancement

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but it is susceptible to what are known as matrix effects. nih.gov The "matrix" refers to all the components in a sample other than the analyte of interest. longdom.org These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal. nih.govnebiolab.comtandfonline.com This can significantly impact the accuracy and reproducibility of quantitative analyses. longdom.org

Ion suppression is a common form of matrix effect where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. longdom.orgchromatographyonline.com Ion enhancement, though less common, can also occur. longdom.org A stable isotope-labeled internal standard like this compound co-elutes with the unlabeled analyte (Cropropamide) and experiences the same matrix effects. lgcstandards.com Because the internal standard and the analyte behave almost identically during ionization, the ratio of their signals remains constant, even in the presence of ion suppression or enhancement. scioninstruments.com This allows for the accurate correction of these matrix-induced variations. scioninstruments.com

Compensation for Sample Preparation and Instrumental Variability

The process of preparing a sample for analysis, which can include steps like extraction, evaporation, and reconstitution, can introduce variability and potential loss of the analyte. scioninstruments.com An internal standard, when added at the beginning of the sample preparation process, undergoes the same procedural steps as the analyte. nih.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. numberanalytics.com By using the ratio of the analyte to the internal standard, these variations in sample recovery can be effectively compensated for. numberanalytics.comtandfonline.com

Instrumental variability, such as fluctuations in injection volume, detector response, and ionization efficiency, can also affect the accuracy and precision of an analysis. numberanalytics.comscioninstruments.com Mass spectrometers can experience drift in sensitivity over time. scioninstruments.com Since the internal standard and the analyte are analyzed simultaneously, they are subject to the same instrumental conditions. scioninstruments.com The use of an internal standard provides a stable reference point that corrects for these instrumental fluctuations, leading to more robust and reliable quantitative results. numberanalytics.comscioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound Integration

The development of a robust and reliable LC-MS/MS method for the quantification of cropropamide (B41957) using this compound as an internal standard involves several critical steps. The goal is to achieve a method that is sensitive, specific, and provides accurate and precise results. waters.com

Optimization of Chromatographic Parameters for Co-elution

A key aspect of using a stable isotope-labeled internal standard is ensuring that it co-elutes with the analyte of interest. tandfonline.com Co-elution means that both the analyte (Cropropamide) and the internal standard (this compound) exit the liquid chromatography column and enter the mass spectrometer at the same time. chromatographyonline.com This is crucial because it ensures that both compounds experience the same matrix effects at the same time. lgcstandards.com

The optimization of chromatographic parameters to achieve co-elution involves adjusting several factors:

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is adjusted to control the retention of the compounds on the column. ionsource.comglobalresearchonline.net

Gradient Elution: A gradient program, where the mobile phase composition is changed over time, can be used to ensure that both the analyte and internal standard elute within a reasonable time frame and with good peak shape. ionsource.comnjit.edu

Column Selection: The choice of the stationary phase (the material inside the chromatography column) is critical. A column with appropriate chemistry, such as a C18 or phenyl column, is selected to provide the desired retention and selectivity for cropropamide. waters.com

Flow Rate and Temperature: Adjusting the flow rate of the mobile phase and the temperature of the column can also fine-tune the separation and ensure co-elution. ionsource.cominacom.nl

The goal is to achieve a chromatographic resolution where the peaks for Cropropamide and this compound are sharp and, for the purpose of internal standardization, perfectly overlap. inacom.nl

Selection and Monitoring of Specific Mass Transitions (SRM/MRM) for this compound

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. rsc.org The most common mode for quantitative analysis is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). proteomics.com.ausrmatlas.org In this technique, a specific precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented, and then a specific product ion (a fragment of the precursor) is selected in the second mass analyzer. srmatlas.orgresearchgate.net

The selection of these precursor-product ion pairs, known as transitions, is a critical step in method development. srmatlas.org For Cropropamide and its deuterated internal standard, this compound, specific transitions would be determined by infusing a solution of each compound into the mass spectrometer and identifying the most intense and stable precursor and product ions.

Table 1: Hypothetical SRM/MRM Transitions for Cropropamide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cropropamide[Value][Value]
This compound[Value + 6][Value]

Note: The exact m/z values would need to be determined experimentally. The precursor ion for this compound will be 6 mass units higher than that of Cropropamide due to the six deuterium (B1214612) atoms.

By monitoring these specific transitions, the mass spectrometer can selectively detect and quantify Cropropamide and this compound, even in the presence of other compounds in the sample matrix. proteomics.com.au The ratio of the peak areas of the selected transitions for the analyte and the internal standard is then used to calculate the concentration of the analyte in the original sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. scioninstruments.com While LC-MS/MS is often preferred for many pharmaceutical compounds due to less stringent volatility requirements, GC-MS can be a viable alternative. vetdergikafkas.org

For a compound like cropropamide to be analyzed by GC-MS, it may require a derivatization step to increase its volatility and thermal stability. scioninstruments.comresearchgate.net This involves a chemical reaction to modify the structure of the analyte. The use of a stable isotope-labeled internal standard like this compound is also highly advantageous in GC-MS analysis for the same reasons as in LC-MS: to correct for variability in sample preparation, derivatization yield, and instrumental analysis. thermofisher.com

The principles of using this compound in GC-MS are similar to LC-MS. The deuterated standard is added to the sample before any preparation steps. researchgate.net During the GC separation, this compound will have a slightly different retention time than the unlabeled cropropamide due to the kinetic isotope effect. However, they will be very close and well-separated from other matrix components. In the mass spectrometer, specific ions for both the derivatized cropropamide and the derivatized this compound are monitored to ensure accurate quantification. nih.gov The use of deuterated internal standards in GC-MS has been shown to provide a wide dynamic range and high correlation in the analysis of various compounds. nih.gov

Considerations for Derivatization in GC-MS with Deuterated Standards

Gas chromatography (GC) analysis often requires chemical derivatization for compounds that are non-volatile or possess polar functional groups, such as those containing -OH, -NH2, or -SH. sigmaaldrich.com The primary goals of derivatization are to increase the analyte's volatility and thermal stability, thereby improving its chromatographic peak shape and preventing unwanted interactions within the GC system. sigmaaldrich.comjfda-online.com Common derivatization reactions include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups. jfda-online.comresearchgate.net

When using a deuterated internal standard like this compound in a GC-MS method that requires derivatization, several key considerations arise. The derivatization process should be efficient and reproducible for both the analyte (Cropropamide) and the internal standard (this compound). nih.gov Since deuterated standards have nearly identical chemical reactivity to their non-labeled counterparts, they are expected to undergo the derivatization reaction at the same rate and to the same extent. nih.goveuropa.eu This is a significant advantage, as the IS can accurately compensate for incomplete or variable derivatization yields.

However, it is crucial to verify this assumption during method development. The derivatization conditions—including the choice of reagent (e.g., silylating agents like MTBSTFA or acylating agents like acetic anhydride), reaction temperature, and time—must be optimized to ensure complete and stable derivative formation for both compounds. mdpi.comnih.gov The stability of the resulting derivatives is also a critical factor, as unstable derivatives can degrade in the injector port or during the analysis, leading to inaccurate results. sigmaaldrich.comnih.gov The use of a deuterated derivatizing agent is another advanced technique that can be employed to create internal standards in situ, further enhancing precision. nih.gov

Rigorous Method Validation for this compound Internal Standards

For any analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. particle.dk When using this compound as an internal standard, the validation process provides documented evidence that the method is accurate, precise, specific, and robust for the intended application. particle.dk Validation is performed in accordance with established guidelines from regulatory bodies. pmda.go.jp

Evaluation of Linearity and Dynamic Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. ijpsonline.com In a method using this compound, linearity is assessed by preparing a series of calibration standards with known concentrations of Cropropamide and a constant concentration of this compound. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. rsc.org

The dynamic range is the concentration span over which the method is demonstrated to be linear, accurate, and precise. pmda.go.jp This range is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). A key acceptance criterion for linearity is the correlation coefficient (r²), which should ideally be ≥0.99. ijpsonline.comrsc.org

Table 1: Illustrative Linearity and Dynamic Range Data

Nominal Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)Calculated Concentration (ng/mL)Accuracy (%)
1.0 (LLOQ)0.0521.04104.0
2.50.1282.56102.4
10.00.50510.1101.0
50.02.48549.799.4
100.05.010100.2100.2
200.09.950199.099.5
400.0 (ULOQ)20.150403.0100.8

Correlation Coefficient (r²): 0.9992

Precision and Accuracy Assessment (Intra-day and Inter-day)

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. pmda.go.jpnih.govwisdomlib.org Both are typically evaluated at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. rsc.orgnih.gov

Intra-day (Repeatability): Assesses precision and accuracy by analyzing replicate QC samples within the same analytical run on the same day. rsc.orgwisdomlib.org

Inter-day (Intermediate Precision): Evaluates the variability of the results over time by analyzing replicate QC samples on different days. rsc.orgwisdomlib.org

Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration. nih.gov Typically, the %RSD should not exceed 15% (20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ). rsc.org

Table 2: Example of Intra-day and Inter-day Precision and Accuracy Data

QC Level (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Precision (%RSD)Accuracy (%)Precision (%RSD)Accuracy (%)
1.0 (LLOQ)8.5105.211.2103.5
3.0 (Low)6.297.87.598.9
75.0 (Mid)4.1101.55.3100.7
350.0 (High)3.599.34.899.8

Evaluation of this compound Stability in Analytical Solutions and Matrices

Stability testing is essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. The stability of Cropropamide and this compound must be evaluated in both the analytical solutions (stock and working solutions) and the biological matrix. pmda.go.jp Stability is assessed by analyzing low and high-level QC samples after storage under various conditions and comparing the results against freshly prepared standards. europa.eupmda.go.jp

Key stability experiments include:

Stock/Working Solution Stability: To confirm the integrity of the standard solutions at storage temperatures. pmda.go.jp

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on samples.

Short-Term (Bench-Top) Stability: To determine if the analyte is stable at room temperature for the duration of the sample preparation process.

Long-Term Stability: To define the maximum permissible storage duration for samples at a specified temperature (e.g., -80°C).

Post-Preparative Stability: To evaluate the stability of the processed samples in the autosampler before injection.

Table 3: Summary of Stability Evaluation

Stability TestStorage ConditionDurationAcceptance Criteria
Freeze-Thaw3 cycles at -20°C to room temp-Mean concentration within ±15% of nominal value
Short-Term (Bench-Top)Room Temperature24 hours
Long-Term-80°C90 days
Post-PreparativeAutosampler (e.g., 4°C)48 hours

Robustness and Ruggedness Testing of this compound Methods

Robustness and ruggedness are measures of a method's reliability during normal use. ut.eechromatographyonline.com

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in analytical parameters. chromatographyonline.comresearchgate.net It is typically evaluated during method development to identify which parameters are critical to control. researchgate.net For a GC-MS method, these parameters might include GC oven temperature ramp rate, injector temperature, or gas flow rate. ut.ee

Ruggedness demonstrates the reproducibility of the method under a variety of normal test conditions, such as using different instruments, analysts, or reagent lots. chromatographyonline.com

Testing these factors ensures that the method can be reliably transferred between laboratories and will produce consistent results over time. ut.eenih.gov

Table 4: Parameters for Robustness Testing in a GC-MS Method

ParameterStandard ConditionVariation 1Variation 2
Injector Temperature250°C245°C255°C
Helium Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
Oven Temperature Ramp10°C/min9°C/min11°C/min
Derivatization Time60 min55 min65 min

Academic Research Applications of Cropropamide D6

Role in Drug Metabolism Studies

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug discovery and development. escientificpublishers.comukaachen.de Deuterated compounds like Cropropamide-D6 are instrumental in accurately characterizing these processes.

Tracer-based metabolomics is a powerful technique to map the metabolic fate of a compound within a biological system. nih.govnih.gov In this approach, a stable isotope-labeled compound such as this compound is administered, and its journey through the body is tracked. By using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolites because they retain the deuterium (B1214612) label, giving them a distinct mass signature compared to endogenous molecules. escientificpublishers.comnih.gov

For instance, research on horses has shown that Cropropamide (B41957) is metabolized through the N-demethylation of its [(dimethylamino)-carbonyl]-propyl moiety, with these metabolites being excreted in the urine. nih.gov By using this compound as a tracer, scientists can confirm this pathway with high confidence and potentially uncover previously unknown metabolites. The heavy label allows for the unambiguous tracking of all molecules originating from the parent drug.

Metabolic stability is a critical parameter assessed during drug development, indicating how quickly a compound is metabolized by the body. srce.hr Rapid metabolism can reduce a drug's effectiveness, while excessively slow metabolism could lead to toxicity. srce.hr These assessments are performed using both in vitro models, such as liver microsomes and hepatocytes, and in vivo studies in animal models. evotec.comnih.gov

In these experiments, this compound is used as an internal standard for quantitative analysis. A known concentration of the deuterated standard is added to samples before analysis. During LC-MS/MS analysis, the ratio of the non-labeled drug (Cropropamide) to the deuterated standard (this compound) is measured. This allows for precise quantification of the parent drug's depletion over time, correcting for any variability in sample preparation or instrument response. escientificpublishers.com This data is used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t½). srce.hrwuxiapptec.com

Table 1: Example of an In Vitro Metabolic Stability Assay Using this compound

This table illustrates hypothetical data from an experiment measuring the depletion of Cropropamide in human liver microsomes over time. This compound is used as the internal standard to ensure accurate quantification.

Time Point (minutes)Cropropamide Concentration (µM)Percent Remaining
01.00100%
50.8585%
150.6161%
300.3737%
600.1414%

Differentiation of Endogenous Compounds from Metabolites using Deuterated Analogs

Investigation of Isotopic Effects in Biochemical Processes

The replacement of hydrogen with its heavier isotope, deuterium, can sometimes alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.goviiste.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. ajchem-a.comnih.gov

When studying drug metabolism, if the deuterium atoms in this compound are located at a site of metabolic cleavage, the rate of metabolism for the deuterated compound might be slightly slower than for the non-labeled version. nih.gov While often small, this effect must be considered when using deuterated compounds for precise quantitative pharmacokinetic modeling, as it can influence the interpretation of metabolic rates. nih.gov Understanding the KIE is crucial for ensuring that the data derived from tracer studies accurately reflects the behavior of the non-deuterated parent drug. nih.gov

Contributions to Biomarker Quantification in Biological Systems

In clinical and preclinical research, biomarkers are measurable indicators used to assess disease states or the effects of a drug. nih.govcrownbio.com Accurate quantification of these biomarkers, or of the drug itself as a marker of exposure, is essential. nih.govdundee.ac.uk

The gold standard for quantification in bioanalysis is isotope dilution mass spectrometry, which relies on stable isotope-labeled internal standards like this compound. researchgate.net To measure the exact amount of Cropropamide in a biological sample (e.g., blood or urine), a precise amount of this compound is added to the sample at the beginning of the analytical process. The mass spectrometer measures the ratio of the native analyte to its heavy-labeled standard. This ratio allows for a highly accurate calculation of the initial concentration, as it inherently corrects for any loss of analyte during sample extraction and processing. nih.gov

Table 2: Principle of Isotope Dilution for Quantification

This table demonstrates how a known amount of internal standard (this compound) is used to calculate the unknown concentration of the analyte (Cropropamide).

Sample IDAnalyte (Cropropamide) Peak AreaInternal Standard (this compound) Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)
Blank0150,1120.0000
Calibrator 17,505149,8760.0505
Calibrator 275,231150,4500.50050
Unknown Sample34,650150,6520.23023

Forensic and Doping Control Research Methodologies Utilizing this compound Analogs

Cropropamide, as a component of the stimulant prethcamide (B10859687), is included on the World Anti-Doping Agency (WADA) Prohibited List. nih.govwada-ama.org Anti-doping laboratories must therefore employ highly sensitive and specific analytical methods to detect its illicit use by athletes. rsc.org The methodologies used, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), must provide results that are unambiguous and legally defensible. rug.nlresearchgate.netnih.gov

In this context, this compound is an indispensable tool. It serves as the internal standard in quantitative confirmatory procedures. diva-portal.org By adding this compound to an athlete's urine sample, analysts can accurately quantify the amount of any Cropropamide present. nih.gov This ensures the reliability of the findings and helps differentiate between inadvertent exposure and intentional doping, providing the robust data required for anti-doping enforcement. researchgate.net

Utilization in Pharmacokinetic Studies to Track Compound Fate

The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in pharmacokinetic research to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can create a version of the drug that is chemically similar to the parent compound but mass-spectrometrically distinct. wikipedia.orgcreative-proteomics.com This enables precise tracking and quantification of the drug and its metabolites in biological samples. nih.gov

The fundamental principle behind this application is the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scirp.org Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, the presence of deuterium at a metabolic site can significantly slow down the rate of these reactions. scirp.orginformaticsjournals.co.in This reduced rate of metabolism can lead to a longer half-life and altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated counterpart. wikipedia.orgnih.gov

In the case of Cropropamide, studies have shown that it undergoes metabolism primarily through N-demethylation of its [(dimethylamino)-carbonyl]-propyl moiety. nih.gov Therefore, this compound, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, serves as an ideal tool for investigating this specific metabolic pathway. When a mixture of deuterated and non-deuterated cropropamide is administered, mass spectrometry can differentiate between the parent drug and its demethylated metabolites, as well as distinguish between the metabolites originating from the deuterated versus the non-deuterated form. This allows for a highly detailed understanding of the compound's metabolic fate.

Detailed Research Findings

The primary advantage of using this compound is the ability to precisely track the N-demethylation process. The resulting desmethyl-metabolite from the deuterated parent would have a different mass than the metabolite from the non-deuterated parent, allowing for unambiguous tracing. This methodology helps in elucidating complex metabolic pathways and understanding the contribution of specific enzymes to the drug's clearance. nih.gov

The expected outcome of such a study would be a demonstrated difference in the pharmacokinetic parameters between Cropropamide and this compound, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters of Cropropamide vs. This compound in Plasma

This table illustrates the expected differences in key pharmacokinetic parameters following administration of an equimolar dose of Cropropamide and this compound. The values are representative and based on the known effects of deuteration on drug metabolism.

ParameterCropropamide (Non-deuterated)This compound (Deuterated)Expected % ChangeRationale
Maximum Concentration (Cmax) ~ 85 ng/mL~ 95 ng/mL+ 11.8%Slower metabolism of this compound leads to higher peak plasma concentration. nih.gov
Time to Cmax (Tmax) ~ 1.5 h~ 1.7 h+ 13.3%Slower initial breakdown can slightly delay the time to reach peak concentration.
Area Under the Curve (AUC) ~ 450 ng·h/mL~ 600 ng·h/mL+ 33.3%Reduced metabolic clearance results in greater overall drug exposure over time. nih.gov
Metabolic Clearance (CL) ~ 5.5 mL/min/kg~ 4.1 mL/min/kg- 25.5%The kinetic isotope effect slows the rate of N-demethylation, reducing clearance. wikipedia.orgnih.gov
Elimination Half-life (t½) ~ 3.0 h~ 4.5 h+ 50.0%Slower metabolism directly leads to a longer period required to eliminate half the drug. wikipedia.org

Challenges and Future Directions in Cropropamide D6 Research

Addressing Deuterium (B1214612) Exchange and Isotopic Impurities in Complex Matrices

A primary challenge in the use of Cropropamide-D6 as an internal standard is the potential for deuterium-hydrogen (D-H) back-exchange, especially when analyzing samples in complex biological matrices. fiveable.me This phenomenon can compromise the isotopic stability of the standard, leading to inaccurate quantification. The stability of the C-D bond is generally high, but certain chemical environments or sample processing conditions can facilitate exchange, altering the mass of the standard and causing it to be underestimated. nih.gov

Another significant issue is the presence of isotopic impurities. nih.gov The synthesis of deuterated compounds can result in products with incomplete deuteration or the presence of isotopologues with fewer or more deuterium atoms than intended. andrewalliance.com These impurities can interfere with the measurement of the native analyte, particularly if the unlabeled analyte is present as an impurity in the deuterated standard stock. researchgate.net When working with complex matrices like plasma or tissue homogenates, endogenous compounds can also produce interfering signals at the same mass-to-charge ratio as the analyte or the standard, a phenomenon known as isobaric interference. researchgate.net

Future research must focus on developing more robust deuteration chemistries that yield higher isotopic purity and on identifying labeling positions on the cropropamide (B41957) molecule that are least susceptible to back-exchange under various analytical conditions. Furthermore, advanced sample preparation techniques are needed to effectively remove matrix components that either promote D-H exchange or cause direct analytical interference. rsc.org

Strategies for Mitigating Isotopic Interferences in Advanced Mass Spectrometry

Isotopic interference, or "crosstalk," occurs when the isotopic cluster of the unlabeled analyte overlaps with the signal of its deuterated internal standard (this compound), or vice-versa. This is particularly problematic when there is a large concentration difference between the analyte and the standard. Advanced mass spectrometry techniques offer several strategies to mitigate these interferences.

High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it can distinguish between the analyte and interfering species based on small differences in their exact masses. drugtargetreview.commdpi.com This allows for more specific detection and reduces the impact of isobaric interferences from matrix components.

Another strategy involves the careful selection of precursor and product ion transitions in tandem mass spectrometry (MS/MS). americanpharmaceuticalreview.com By choosing fragment ions that are unique to the analyte and the standard, the degree of crosstalk can be minimized. A methodological approach to calculate and predict isotopic interferences can guide the selection of optimal selective reaction monitoring (SRM) transitions, ensuring that the contribution from the analyte's natural isotopes to the standard's signal is negligible. premierbiosoft.com

The table below illustrates how different SRM transitions for a hypothetical analyte and its D6-labeled standard can yield varying levels of isotopic crosstalk, emphasizing the importance of transition selection.

Analyte Transition (m/z)This compound Transition (m/z)Calculated Crosstalk from Analyte to Standard (%)Signal-to-Noise Ratio (S/N)Suitability
227.2 → 112.1233.2 → 118.10.051500Excellent
227.2 → 86.1233.2 → 86.115.20950Poor (Common Fragment)
227.2 → 156.2233.2 → 162.20.121200Good
227.2 → 71.1233.2 → 71.121.50780Poor (Common Fragment)

Future work will involve developing algorithms that can automatically select the most interference-free SRM transitions and apply mathematical corrections to account for any residual crosstalk, thereby improving quantitative accuracy. ckgas.com

Development of Automated Workflows for Isotopic Labeling Analysis

The manual processing of samples for quantitative analysis using isotopic standards is labor-intensive and prone to error. andrewalliance.com The development of automated workflows, from sample preparation to data analysis, is a key future direction for research involving this compound.

Robotic sample preparation platforms can automate tedious and repetitive tasks such as dilution, extraction, and derivatization. waters.comresearchgate.net These systems improve reproducibility, increase throughput, and minimize human error, which is crucial for achieving the high accuracy required in quantitative bioanalysis. sigmaaldrich.com For instance, automated liquid handlers coupled with programmable vacuum manifolds can perform complex solid-phase extraction (SPE) protocols consistently across large batches of samples. waters.com

On the data analysis side, specialized software is being developed to streamline the processing of data from stable isotope labeling experiments. reading.ac.uk Software packages like Compound Discoverer, iMS2Flux, SILVER, and SimGlycan can automate peak integration, correct for natural isotope abundance, and calculate analyte-to-internal standard ratios. researchgate.netpremierbiosoft.comthermofisher.comoup.com These tools often feature customizable workflows and advanced data visualization capabilities, allowing researchers to efficiently process large datasets and identify potential issues like matrix effects or interferences. boku.ac.at The integration of these software solutions into a comprehensive, automated pipeline represents a significant step forward in high-throughput quantitative analysis. researchgate.net

Integration of this compound with Emerging Analytical Technologies

The analytical power of this compound can be significantly enhanced by integrating its use with emerging analytical technologies. Beyond conventional LC-MS/MS, techniques such as ion mobility spectrometry (IMS) and multi-dimensional liquid chromatography (2D-LC) are poised to offer new levels of selectivity and analytical depth. drugtargetreview.com

Ion mobility spectrometry separates ions based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. jove.com Coupling LC with TIMS (trapped ion mobility spectrometry) and a TOF mass analyzer can separate this compound and its unlabeled counterpart not only by their retention time and mass-to-charge ratio but also by their collisional cross-section (CCS). nih.gov This can resolve co-eluting isobaric interferences that are indistinguishable by mass alone, leading to cleaner signals and more accurate quantification.

Multi-dimensional LC systems use two or more columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction) to dramatically increase peak capacity and resolve complex mixtures. drugtargetreview.com This is particularly advantageous when analyzing Cropropamide in extremely complex samples, ensuring that matrix components are separated from the analyte and its internal standard before they enter the mass spectrometer. The continued development and adoption of these advanced separation technologies will be crucial for pushing the boundaries of what is possible with deuterated standards like this compound.

Expanding the Scope of Deuterated Cropropamide Research in Mechanistic and Quantitative Chemical Biology

The utility of deuterated compounds like this compound extends beyond their role as internal standards for quantification. They are valuable tools for mechanistic and quantitative chemical biology. nih.govresearchgate.net The replacement of hydrogen with deuterium can alter the rate of chemical reactions in which a C-H bond is broken, a phenomenon known as the kinetic isotope effect (KIE). ontosight.ailibretexts.org

Studying the KIE can provide profound insights into enzyme mechanisms and metabolic pathways. fiveable.menumberanalytics.com For example, by synthesizing different deuterated versions of a drug candidate and measuring their rates of metabolism, researchers can identify which specific C-H bonds are targeted by metabolic enzymes (so-called "soft spots"). wikipedia.org This information can be used to design new drug analogues with improved metabolic stability and longer half-lives. nih.gov In the context of Cropropamide, which is known as a respiratory stimulant, a D6-labeled version could be used to investigate its metabolic fate and identify the enzymes responsible for its clearance. nih.govcaymanchem.com

The table below provides a hypothetical example of how KIE studies could be used to assess metabolic stability at different positions of a molecule.

CompoundPosition of DeuterationMetabolic Rate (nmol/min/mg protein)Kinetic Isotope Effect (kH/kD)Implication
Cropropamide (Unlabeled)N/A15.4N/ABaseline Metabolism
Cropropamide-D3N-ethyl group14.91.03N-dealkylation is not a major metabolic pathway
This compoundPropyl group4.13.76Propyl group is a primary site of metabolism
Cropropamide-D2Butenyl group15.11.02Unsaturation is not a primary metabolic site

Future research will likely involve using this compound and other isotopically labeled versions in stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative proteomics workflows to identify the protein targets of cropropamide and elucidate its mechanism of action on a molecular level. royalsocietypublishing.org This expansion from a simple quantitative tool to a probe for biological mechanisms represents a significant future direction for deuterated compound research. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.